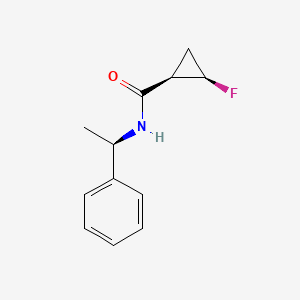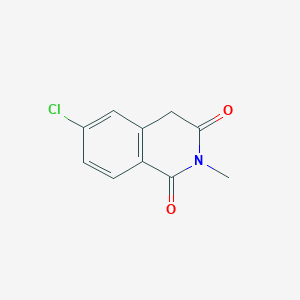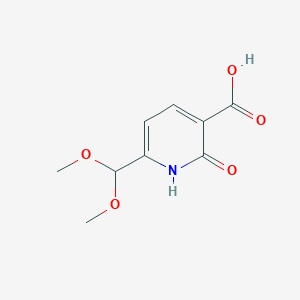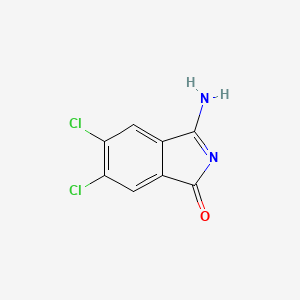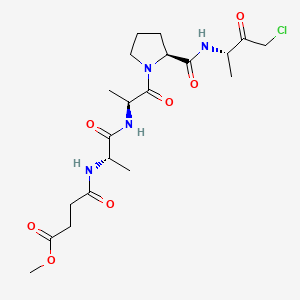![molecular formula C7H6N2O4 B1365192 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone CAS No. 4889-98-9](/img/structure/B1365192.png)
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Descripción general
Descripción
“3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” is a cyclic molecule that has gained increasing interest among scientists due to its unique properties and potential applications in various fields of research and industry. The molecule has a molecular weight of 154.2526 .
Synthesis Analysis
The synthesis of “3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” and its derivatives has been a subject of interest in the field of chemistry . Various synthetic routes have been explored for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .
Molecular Structure Analysis
The molecular structure of “3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” is available as a 2D Mol file . The molecule has a formula of C9H18N2 .
Chemical Reactions Analysis
Many derivatives of “3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 3,7-Diaza-bicyclo[3.3.1]nonane derivatives have been synthesized and characterized, revealing preferences for certain conformations and structural characteristics. For example, N-acyl derivatives of this compound have shown a preference for twin-chair conformation, significantly influenced by the orientation of phenyl groups (Ponnuswamy et al., 2016).
Chemical Structure Analysis
- Detailed analysis of the molecular structure and spectral data of various derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane has been conducted, providing insights into their chemical shifts and conformations (Vijayakumar & Sundaravadivelu, 2005).
Interaction with Receptors
- The 3,7-Diaza-bicyclo[3.3.1]nonane scaffold has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Modifications of this compound have shown varying affinities and selectivity for certain receptor subtypes, highlighting its potential in receptor-targeted applications (Eibl et al., 2013).
Catalysis and Chemical Synthesis
- Certain derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane have been used as catalysts in chemical syntheses, such as in the preparation of spiropyran derivatives. This showcases the utility of these compounds in facilitating complex chemical reactions (Moosavi‐Zare et al., 2016).
Drug Delivery Systems
- The 3,7-Diaza-bicyclo[3.3.1]nonane scaffold has been incorporated into liposomal delivery systems. These systems can be sensitive to environmental stimuli, such as pH changes, enhancing the release of compounds from liposomes, indicating potential in targeted drug delivery (Veremeeva et al., 2021).
Conformational Studies
- Extensive studies on the conformational behavior of 3,7-Diaza-bicyclo[3.3.1]nonane derivatives have been performed, including analysis of their energetics and conformational preferences. This research is essential for understanding the molecular behavior of these compounds in various applications (Pisarev et al., 2018).
Antibacterial Activity
- Some derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane have been evaluated for their antibacterial properties, indicating their potential application in developing new antibacterial agents (Balaji et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-4-2-1-3(6(12)8-4)7(13)9-5(2)11/h2-3H,1H2,(H,8,10,12)(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVWSEJMJPHQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



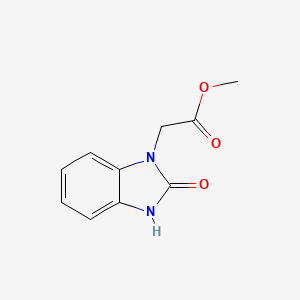
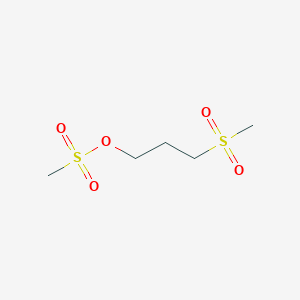
![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)
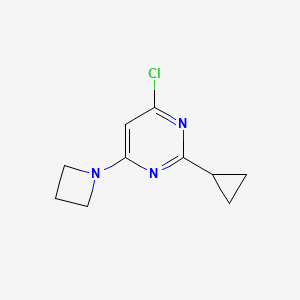
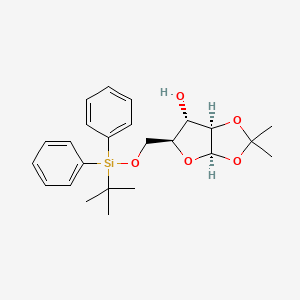
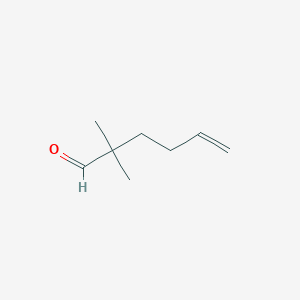
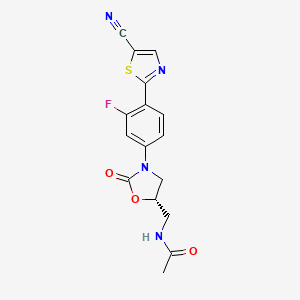
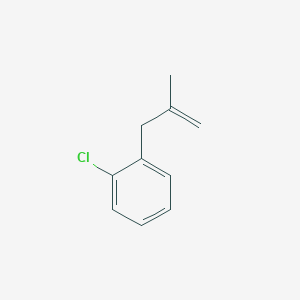
![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)
